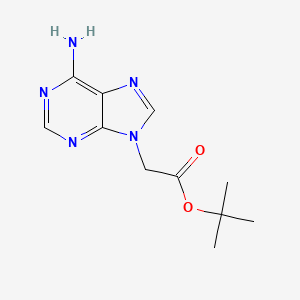

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of tert-butyl 2-(6-amino-9H-purin-9-yl)acetate typically involves the reaction of 6-amino-9H-purine with tert-butyl bromoacetate under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Acylation of the 6-Amino Group

The primary amino group at the 6-position undergoes nucleophilic acylation reactions. For example, treatment with 4-methoxybenzoyl chloride in anhydrous pyridine at 80°C yields the N-anisoylated derivative (Figure 1) .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | Pyridine | 80°C | 30 min | ~85% |

This reaction is critical for protecting the amino group during synthetic workflows, particularly in peptide nucleic acid (PNA) monomer synthesis .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic conditions to produce the corresponding carboxylic acid. For instance, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature cleaves the ester group efficiently .

Hydrolysis Conditions

| Acid | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM | 25°C | 2 hr | 6-Amino-9H-purine-9-acetic acid |

The tert-butyl group enhances solubility in organic solvents while remaining stable under basic conditions, making it ideal for stepwise synthesis .

Coupling Reactions for Conjugate Formation

The amino group participates in coupling reactions to form amide or peptide bonds. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) as activators, the compound reacts with carboxylic acids (e.g., Fmoc-protected tryptophan) to generate dipeptide conjugates .

Example Reaction

| Component | Reagent | Conditions | Product |

|---|---|---|---|

| Fmoc-l-Trp-OH | HATU/DIPEA | DMF, RT | Fmoc-Trp-(6-amino-purine)acetate |

This methodology is pivotal in prodrug development, where tert-butyl esters improve metabolic stability .

Deprotection and Functionalization

The Fmoc (Fluorenylmethyloxycarbonyl) protecting group on coupled products is removed using piperidine in dimethylformamide (DMF), revealing a free amine for subsequent acetylation or further functionalization .

Deprotection Protocol

| Reagent | Solvent | Time | Yield |

|-----------------------|--------------|-------------|

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate can be synthesized through various methods, often involving the reaction of appropriate purine derivatives with tert-butyl acetate in the presence of a base. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors, influencing biochemical pathways crucial for cellular processes.

Scientific Research Applications

- Medicinal Chemistry

- Biochemical Studies

-

Synthetic Organic Chemistry

- As an intermediate in the synthesis of more complex organic molecules, this compound is crucial for developing new pharmaceuticals and materials.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of purine compounds, including this compound, exhibited significant antiviral activity against specific viruses by inhibiting their replication processes. This underscores the compound's potential role in developing antiviral therapies.

Case Study 2: Enzyme Inhibition

Research indicated that this compound could inhibit certain kinases involved in cancer cell signaling pathways. By targeting these enzymes, it may reduce tumor growth and improve therapeutic outcomes in cancer treatments.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(6-amino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . These interactions are mediated by the structural features of the compound, including the purine ring and the tert-butyl ester group .

Comparaison Avec Des Composés Similaires

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:

tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group instead of an amino group, which affects its reactivity and biological activity.

tert-butyl 2-(6-methylamino-9H-purin-9-yl)acetate:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity patterns and biological activities .

Activité Biologique

Tert-butyl 2-(6-amino-9H-purin-9-yl)acetate is a purine derivative notable for its potential biological activities, particularly in pharmacology. Its structure, which includes a tert-butyl group and an amino-substituted purine, suggests significant interactions with biological systems, especially in the context of antiviral and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : Approximately 249.27 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to an acetate moiety linked to a 6-amino-9H-purine structure. This configuration imparts lipophilicity, enhancing its bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides. This similarity allows the compound to interfere with nucleic acid synthesis, thereby exhibiting antiviral properties , particularly against retroviruses such as HIV. The mechanism involves:

- Inhibition of Viral Replication : By mimicking nucleosides, the compound can disrupt the replication process of viruses.

- Enhancement of Cellular Uptake : Modifications to the purine structure improve metabolic stability and cellular absorption, crucial for effective antiviral activity.

Biological Activity Overview

Research indicates that this compound has demonstrated notable biological activities, including:

- Antiviral Effects : Effective against retroviruses, particularly HIV.

- Anti-inflammatory Potential : Related compounds have shown anti-inflammatory activity, suggesting that this derivative may also possess similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Benzyl 2-(6-amino-9H-purin-9-yl)acetate | Contains a benzyl group instead of tert-butyl | Potentially different pharmacokinetic properties |

| Ethyl 2-(6-amino-9H-purin-9-yl)acetate | Ethyl ester form | May exhibit different solubility and bioactivity |

| Methyl 2-(6-amino-9H-purin-9-yl)acetate | Methyl ester form | Smaller size may affect cellular uptake |

| 6-Amino-9H-purine | Parent compound without acetate modification | Serves as a baseline for comparing modifications |

The unique combination of lipophilicity from the tert-butyl group and the amino functionality may enhance the antiviral activity of this compound compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various purine derivatives, including this compound. For example:

- Antiviral Activity : A study highlighted the compound's potential in inhibiting viral replication through mechanisms similar to established antiviral drugs. The modifications in its structure were found to enhance its efficacy against HIV.

- Anti-inflammatory Properties : In vitro tests using techniques such as Bovine Serum Albumin (BSA) denaturation indicated that analogs of this compound exhibited promising anti-inflammatory activities comparable to known anti-inflammatory agents like Diclofenac .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with viral enzymes, further supporting its potential as an antiviral agent .

Propriétés

IUPAC Name |

tert-butyl 2-(6-aminopurin-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYCJXQTOWEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510548 | |

| Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152774-16-8 | |

| Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.